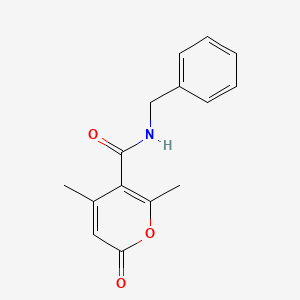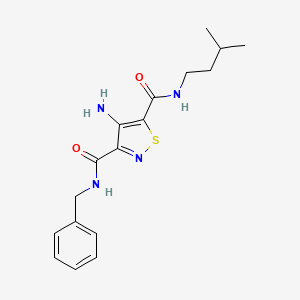
N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyran ring with two methyl groups and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving suitable precursors such as 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyran ring in the presence of a base.
Formation of the Carboxamide Group: The carboxylic acid group on the pyran ring is converted to a carboxamide group through an amidation reaction using an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like benzyl chloride (for nucleophilic substitution) or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzyl group and the pyran ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl group.
Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Similar structure but with a methyl ester group.
4-Hydroxy-2-quinolones: Different core structure but similar functional groups.
Uniqueness
N-benzyl-4,6-dimethyl-2-oxo-2H-pyran-5-carboxamide is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-benzyl-2,4-dimethyl-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C15H15NO3/c1-10-8-13(17)19-11(2)14(10)15(18)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,18) |
InChI Key |
QZQTXKRPTCKKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11203761.png)
![9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11203765.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide](/img/structure/B11203767.png)
![5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203768.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B11203771.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B11203780.png)
![3-cyclopentyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11203788.png)
![2-(4-Fluorophenyl)-4-{3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11203789.png)
![N-(3-ethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11203794.png)
![5-(3-Bromophenyl)-7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11203799.png)

![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11203811.png)
![5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11203834.png)
![6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B11203836.png)
